Teroxirone

Übersicht

Beschreibung

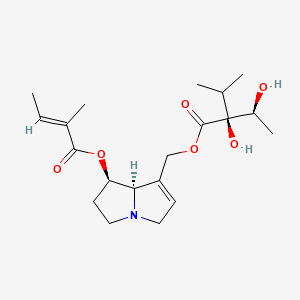

Teroxirone is an experimental triepoxide antitumor agent . It is a triazene triepoxide patented by Shell Internationale Research Maatschappij NV as an antineoplastic agent . Teroxirone alkylates and cross-links DNA, thereby inhibiting DNA replication .

Molecular Structure Analysis

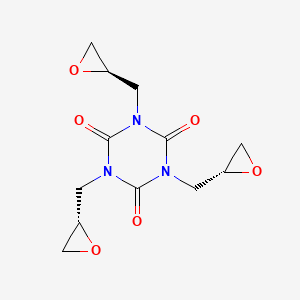

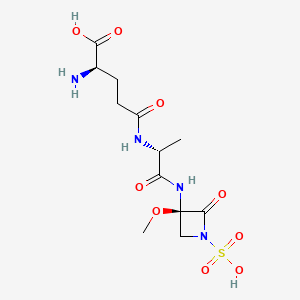

Teroxirone has a molecular formula of C12H15N3O6 . It belongs to the class of organic compounds known as triazinones .Chemical Reactions Analysis

Teroxirone is metabolized by rat liver, but not lung, microsomal preparations by an NADPH-independent pathway . Epoxide hydrolysis metabolites are detected in microsomal incubations, suggesting that epoxide hydrase may be responsible for Teroxirone biotransformation .Physical And Chemical Properties Analysis

Teroxirone has a molecular weight of 297.26 . It is highly lipophilic .Wissenschaftliche Forschungsanwendungen

Antitumor Agent

Teroxirone is an experimental triepoxide antitumor agent . It is currently undergoing evaluation in clinical trials . The compound has shown potential in the treatment of various types of cancer.

Pharmacokinetics Research

Studies have been conducted to understand the pharmacokinetics of Teroxirone in different species including rats, rabbits, and humans . These studies help in understanding how the drug is absorbed, distributed, metabolized, and excreted in the body.

Drug Metabolism Studies

Teroxirone is metabolized by rat liver, but not lung, microsomal preparations by an NADPH-independent pathway . Understanding the metabolism of Teroxirone can help in predicting its interactions with other drugs and its potential side effects.

Drug Stability Studies

Teroxirone is relatively stable in fresh human plasma and whole blood . This property is important for the drug’s shelf life and effectiveness.

Cytotoxicity Studies

The cytotoxicity of Teroxirone against continuous human tumor cell lines is abolished in the presence of 9000 X g rat liver supernatant preparations . This suggests that the compound may have selective toxicity towards certain types of cells.

Drug Delivery Research

Research has been conducted to understand the best methods for administering Teroxirone. For instance, when Teroxirone is administered to humans at constant rates of infusion, plateau concentrations are rapidly achieved and maintained during infusion .

Safety And Hazards

Zukünftige Richtungen

The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Teroxirone provides a paradigm for rational Peptide-Drug Conjugate (PDC) design, with a targeted mechanism of action and the potential for deepening responses to treatment, maintaining remissions, and eradicating therapy-resistant stem cells .

Eigenschaften

IUPAC Name |

1,5-bis[[(2R)-oxiran-2-yl]methyl]-3-[[(2S)-oxiran-2-yl]methyl]-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2/t7-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPZKGBUJRBPGC-HLTSFMKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)CN2C(=O)N(C(=O)N(C2=O)C[C@@H]3CO3)C[C@@H]4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318560 | |

| Record name | Teroxirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water < 1 (mg/mL), O.1 N HCl < 1 (mg/mL), pH 4 buffer 2.5 - 5 (mg/mL), pH 9 buffer < 1 (mg/mL), 0.1 N NaOH 1 - 2.5 (mg/mL), 10% EtOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL) | |

| Record name | TEROXIRONE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/296934%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Product Name |

Teroxirone | |

CAS RN |

59653-73-5, 240408-79-1 | |

| Record name | Teroxirone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59653-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Teroxirone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglycidyl isocyanurate, (R,R,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0240408791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teroxirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEROXIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/456V4159SL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIGLYCIDYL ISOCYANURATE, (R,R,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24N3OU2YDR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of teroxirone and how does it induce cell death?

A1: Teroxirone is an alkylating agent, meaning it interacts with cellular components like DNA by forming covalent bonds. While the precise mechanism isn't fully elucidated in the provided abstracts, research suggests teroxirone induces apoptosis (programmed cell death) in cancer cells. One study found that teroxirone triggers apoptosis in human non-small cell lung cancer cells via a pathway involving reactive oxygen species (ROS) and mitochondrial damage. This suggests teroxirone may exert its anticancer effects by directly damaging DNA and disrupting critical cellular processes.

Q2: What are the pharmacokinetic properties of teroxirone?

A2: Teroxirone exhibits rapid plasma elimination in both animals and humans. Studies in rabbits and humans have shown a plasma half-life of fewer than 5 minutes after intravenous administration. This rapid clearance suggests its potential suitability for regional infusion therapies.

Q3: What is known about the metabolism of teroxirone?

A3: Research indicates teroxirone undergoes metabolism in the liver, specifically by microsomal enzymes. Interestingly, this metabolism appears to be NADPH-independent, unlike many other drugs. Studies using rat liver microsomes suggest that epoxide hydrolysis is a key metabolic pathway for teroxirone, and this process can be inhibited by cyclohexene oxide, a known epoxide hydrase inhibitor.

Q4: What are the dose-limiting toxicities observed in clinical trials of teroxirone?

A4: Clinical trials investigating teroxirone have identified dose-limiting toxicities. Early phase I trials highlighted severe phlebitis and cutaneous reactions as the primary dose-limiting factors. While manageable, myelosuppression (suppression of bone marrow activity) was also observed. These findings underscore the importance of careful dose selection and administration in future clinical evaluations.

Q5: How does the structure of teroxirone relate to its antitumor activity?

A5: While specific structure-activity relationship (SAR) data isn't extensively discussed in the provided abstracts, it's known that teroxirone is a triepoxide, meaning it possesses three epoxide functional groups. These highly reactive groups are likely key to its alkylating properties and subsequent antitumor activity. Further research exploring structural modifications and their impact on potency, selectivity, and toxicity would be valuable.

Q6: What analytical techniques are employed to study teroxirone?

A6: Researchers utilize high-performance liquid chromatography (HPLC) for the analysis of teroxirone. One method involves derivatization with diethyldithiocarbamate followed by normal-phase HPLC analysis. This technique enables the separation and quantification of teroxirone and its metabolites in biological samples, contributing to our understanding of its pharmacokinetic profile.

Q7: Has teroxirone shown efficacy in preclinical models of cancer?

A7: Although limited information is available in the abstracts regarding specific preclinical models, one study mentions teroxirone demonstrating good cytotoxic activity against sublines of P388 and L1210 leukemias resistant to cyclophosphamide, another alkylating agent. This finding suggests teroxirone's potential to overcome resistance mechanisms that may limit the efficacy of existing chemotherapeutic options.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1681199.png)